Bis(4-chlorobenzyl)tin dichloride
Overview
Description
Bis(4-chlorobenzyl)tin dichloride is a chemical compound with the formula C24H20Cl4N2Sn . It is a monoclinic crystal with a volume of 2420.92(4) Å^3 . The molecular structure of this compound has been studied and documented .
Synthesis Analysis
Bis(4-chlorobenzyl)tin dichloride can be synthesized by the direct reaction of 4-chlorobenzyl chloride and metallic tin powder in toluene . This synthesis process has been described in the literature .Molecular Structure Analysis
The molecular structure of Bis(4-chlorobenzyl)tin dichloride has been analyzed and documented . The compound is monoclinic with a = 7.7944(1) Å, b = 21.1245(2) Å, c = 14.7611(1) Å, β = 95.077(1)° .Scientific Research Applications
OLED Applications
- BODIPY Platform for OLEDs : BODIPY-based materials, including those with tin components, have been explored for their potential in organic light-emitting diodes (OLEDs). The design and synthesis of these materials have led to developments in OLED devices, especially as near-infrared emitters and in applications promoting aggregation-induced emission (Squeo & Pasini, 2020).
Environmental and Health Impacts of Related Compounds
Substitution of Bisphenol A : The study reviews bisphenol A (BPA) alternatives for their carcinogenic, reproductive toxicity, and endocrine-disrupting potential. It suggests that while some alternatives to BPA exhibit reduced toxicity, comprehensive evaluations, including in vitro data, are recommended for guiding targeted testing (den Braver-Sewradj et al., 2020).
Bisphenol A (BPA) in China : This paper highlights the pollution status of BPA in China and its potential impact on human health due to its use in various products and the consequent environmental contamination. Monitoring the body burden of BPA is emphasized due to the associated health risks (Huang et al., 2012).
Environmental Fate of Bisphenol A : The paper discusses the release, environmental behavior, and effects of bisphenol A (BPA). It mentions that BPA has moderate solubility, may adsorb to sediment, and shows "slightly to moderately" toxic effects on aquatic organisms (Staples et al., 1998).
properties
IUPAC Name |
dichloro-bis[(4-chlorophenyl)methyl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYGXJOMILVEHQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172653 | |
Record name | Bis(4-chlorobenzyl)tin dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorobenzyl)tin dichloride | |
CAS RN |
19135-40-1 | |
Record name | Bis(4-chlorobenzyl)tin dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-chlorobenzyl)tin dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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